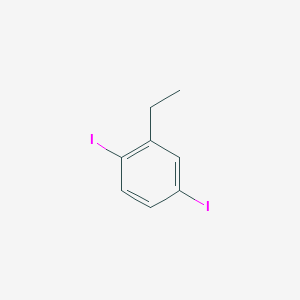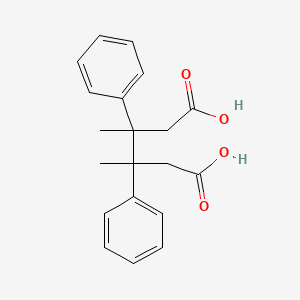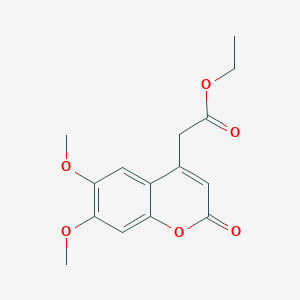
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide is an organoarsenic compound with the molecular formula C6H13AsINO. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of both cyano and hydroxyethyl groups attached to the dimethylarsanium core, making it a versatile compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide typically involves the reaction of dimethylarsine with 2-chloroethyl cyanide and 2-chloroethanol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the dimethylarsine attacks the electrophilic carbon atoms of the chloro compounds, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The cyano and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted arsenic compounds.
Applications De Recherche Scientifique
(2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Cyanoethyl)(2-hydroxyethyl)dimethylarsanium iodide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction is crucial for its potential biological and medicinal applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2-C
Propriétés
Numéro CAS |
87993-26-8 |
|---|---|
Formule moléculaire |
C7H15AsINO |
Poids moléculaire |
331.03 g/mol |
Nom IUPAC |
2-cyanoethyl-(2-hydroxyethyl)-dimethylarsanium;iodide |
InChI |
InChI=1S/C7H15AsNO.HI/c1-8(2,5-7-10)4-3-6-9;/h10H,3-5,7H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
KZLRRYNCLNNQOF-UHFFFAOYSA-M |
SMILES canonique |
C[As+](C)(CCC#N)CCO.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)




![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)

![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)


oxophosphanium](/img/structure/B14383937.png)

![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)

